molecular formula C9H9N3 B1616926 1-Benzyl-1H-1,2,3-triazole CAS No. 4368-68-7

1-Benzyl-1H-1,2,3-triazole

Cat. No.: B1616926
CAS No.: 4368-68-7
M. Wt: 159.19 g/mol
InChI Key: VRDSRXVCRBMZOD-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties. This compound has gained significant attention in the fields of medicinal chemistry, organic synthesis, and materials science due to its wide range of applications.

Mechanism of Action

Target of Action

1-Benzyl-1H-1,2,3-triazole is a derivative of 1,2,3-triazole, a nitrogen-containing heterocycle . It has been found to interact with various biological targets. For instance, it has shown potential as an inhibitor of acetylcholine esterase (AChE) , a key enzyme involved in the termination of impulse transmission at cholinergic synapses. It also interacts with the amino acids present in the active site of EGFR receptors , which play a crucial role in cell growth and proliferation .

Mode of Action

The mode of action of this compound involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions allow the compound to bind to its targets and exert its biological effects. For instance, in the case of AChE, it disrupts the enzyme’s function, leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .

Biochemical Pathways

This compound affects several biochemical pathways. By inhibiting AChE, it impacts the cholinergic system, which plays a crucial role in learning, memory, and cognitive functioning . Moreover, by interacting with EGFR receptors, it can influence various signaling pathways involved in cell growth and proliferation .

Pharmacokinetics

1,2,3-triazoles in general are known for their chemical stability, resistance to enzymatic degradation, and ability to form hydrogen bonds, which can enhance their bioavailability .

Result of Action

The result of this compound’s action can vary depending on the target. For instance, as an AChE inhibitor, it can potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s by increasing acetylcholine levels . As an EGFR inhibitor, it may inhibit cell growth and proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s stability and its interactions with targets . Moreover, the presence of other molecules can impact its bioavailability and efficacy.

Safety and Hazards

1H-1,2,3-Triazole is classified as a skin irritant (category 2), an eye irritant (category 2A), and may cause respiratory irritation (category 3) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . These docking studies reveal that the compounds 12a-l could be the best inhibitors for the novel SARS Cov-2 virus and have more future in discovery of potent drug candidates .

Biochemical Analysis

Biochemical Properties

1-Benzyl-1H-1,2,3-triazole has been found to interact with various enzymes and proteins. It has been reported to have a high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Cellular Effects

This compound has been found to have a wide range of effects on various types of cells. For instance, it has been found to be a potent antiproliferative agent with an IC50 of 2 μM against MV4-11 cells . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme. This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been reported that the compound is remarkably stable , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is likely to be involved in various metabolic pathways due to its ability to interact with a wide range of enzymes and proteins

Preparation Methods

This method involves the reaction of benzyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction is typically carried out under mild conditions, making it a highly efficient and regioselective process.

Industrial production methods often involve continuous flow synthesis, where the reaction is carried out in a flow reactor using copper-on-charcoal as a heterogeneous catalyst . This method allows for high yields and functional group tolerance, making it suitable for large-scale production.

Chemical Reactions Analysis

1-Benzyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazoles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Benzyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the benzyl group, which contribute to its stability and versatility in various chemical reactions.

Properties

IUPAC Name

1-benzyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-4-9(5-3-1)8-12-7-6-10-11-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDSRXVCRBMZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195905
Record name 1-Benzyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4368-68-7
Record name 1-Benzyl-1,2,3-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4368-68-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,3-Triazole (1523 mg, 22.05 mmol), sodium iodide (2203 mg, 14.7 mmol) and sodium hydroxide (882 mg, 22.05 mmol) were added to t-amyl alcohol (5.8 ml), and the mixture was refluxed under stirring for 1 hour. Benzyl chloride (1861 mg, 14.7 mmol) was dissolved in t-amyl alcohol (5.8 ml) and added dropwise under reflux over 1 hour. The mixture was refluxed under stirring for 1 hour. The mixture was cooled to room temperature and toluene (50 ml) was added. The mixture was washed with water (50×2), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1→1/3) to give 1-benzyl-1H-1,2,3-triazole (2.10 g) as white crystals, yield 90%, and 2-benzyl-2H-1,2,3-triazole (140 mg) as white crystals (yield 6%). 1-benzyl-1H-1,2,3-triazole
Quantity
1523 mg
Type
reactant
Reaction Step One
Quantity
2203 mg
Type
reactant
Reaction Step One
Quantity
882 mg
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
solvent
Reaction Step One
Quantity
1861 mg
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred mixture of 1-benzyl-(1H)-1,2,3-triazole hydrogen chloride (80 g 0.41 moles) in water (320 ml) and ethyl acetate (320 ml) was basified with 20% NaOH (91 ml). The mixture was stirred at room temperature for 10 minutes and separated. The aqueous phase was re-extracted with ethyl acetate (160 ml) and the combined organic product solutions were washed with water (160 ml). The product solution was concentrated to a volume of 195 ml and cooled to room temperature. To the stirred ethyl acetate concentrate was added hexane (585 ml) over 15 minutes. The resulting seeded slurry was granulated at 0° C. for 1 hour. The-filtered white solid (62,4 g, 0.39 moles) was characterised by 1H-NMR spectroscopy.
Name
1-benzyl-(1H)-1,2,3-triazole hydrogen chloride
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
91 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0.39 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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